molecular formula C53H49N5O5S B11825819 (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Cat. No.: B11825819
M. Wt: 868.1 g/mol
InChI Key: CFZXPTSEAPDBNZ-QQVWZEJNSA-N
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Description

(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes fluorenyl, indole, and pyrrolidine moieties, contributes to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the fluorenylmethyl group, the incorporation of the indole moiety, and the assembly of the pyrrolidine ring. Each step requires specific reaction conditions, such as the use of protecting groups, coupling reagents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and reaction conditions would be tailored to ensure safety, environmental sustainability, and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions, enzyme inhibition, and receptor binding.

    Industry: Its unique properties can be exploited in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, forming non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can alter the conformation and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
  • (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Uniqueness

The uniqueness of (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C53H49N5O5S

Molecular Weight

868.1 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C53H49N5O5S/c54-49(59)47(34-64-53(36-17-4-1-5-18-36,37-19-6-2-7-20-37)38-21-8-3-9-22-38)56-50(60)48-29-16-30-58(48)51(61)46(31-35-32-55-45-28-15-14-23-39(35)45)57-52(62)63-33-44-42-26-12-10-24-40(42)41-25-11-13-27-43(41)44/h1-15,17-28,32,44,46-48,55H,16,29-31,33-34H2,(H2,54,59)(H,56,60)(H,57,62)/t46-,47-,48-/m0/s1

InChI Key

CFZXPTSEAPDBNZ-QQVWZEJNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N[C@@H](CSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NC(CSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C(=O)N

Origin of Product

United States

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